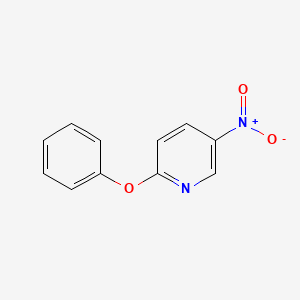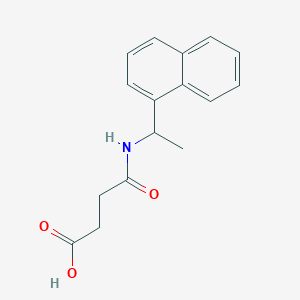
4-(1-ナフタレン-1-イルエチルアミノ)-4-オキソブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a complex organic compound characterized by its naphthalene ring structure
科学的研究の応用
This compound has several scientific research applications. It is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry .
準備方法
The synthesis of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves several steps. One common method includes the reaction of 1-acetylnaphthalene with a transaminase enzyme in the presence of an amino donor . This process yields enantiomerically pure ®-1-(1-naphthyl)ethylamine, which can be further processed to obtain the desired compound.
化学反応の分析
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds . Common reagents used in these reactions include nitrite and other diazonium salts.
作用機序
The mechanism of action of 4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an intermediate in the synthesis of cinacalcet hydrochloride, a drug used to treat hyperparathyroidism . The compound’s effects are mediated through its interaction with calcium-sensing receptors.
類似化合物との比較
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid can be compared to other similar compounds, such as 1-(1-naphthyl)ethylamine and N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl) . These compounds share structural similarities but differ in their specific applications and biological activities.
Conclusion
4-(1-Naphthalen-1-ylethylamino)-4-oxobutanoic acid is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
特性
IUPAC Name |
4-(1-naphthalen-1-ylethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11(17-15(18)9-10-16(19)20)13-8-4-6-12-5-2-3-7-14(12)13/h2-8,11H,9-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXHLAOQYCBAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391627 |
Source


|
| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-00-9 |
Source


|
| Record name | Butanoic acid, 4-[[1-(1-naphthalenyl)ethyl]amino]-4-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)
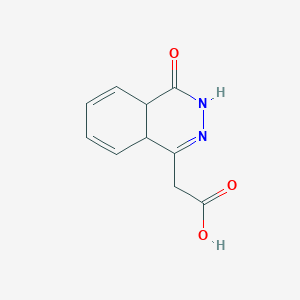
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
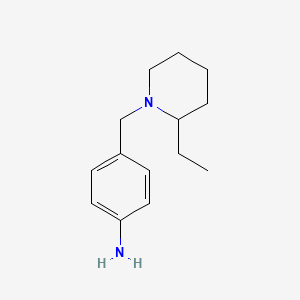
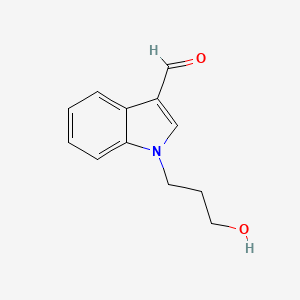
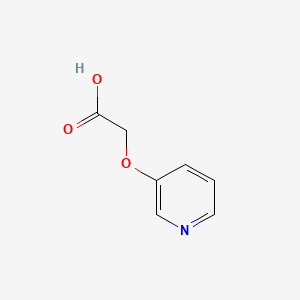
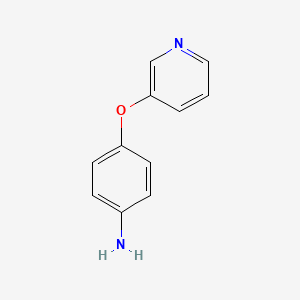
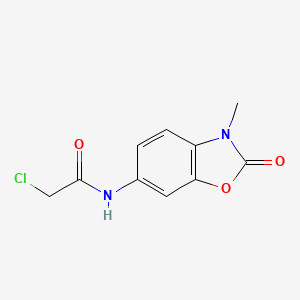
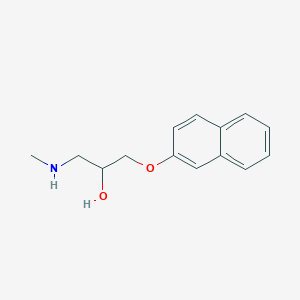
![2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one](/img/structure/B1306580.png)
![2-[[4-(2-Ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B1306583.png)
![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)
